[Bis(sodiothio)methylene]malononitrile
Overview
Description
[Bis(sodiothio)methylene]malononitrile is a chemical compound known for its unique molecular structure and diverse applications in scientific research. This compound is particularly notable for its role in the synthesis of novel materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
Target of Action
It’s known that the compound has been used extensively in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products have potential applications in medicinal chemistry, indicating that the compound may interact with a wide range of biological targets.
Mode of Action
It’s known that the compound exhibits high reactivity due to the presence of three cn functional groups, an amine, and an α, β-unsaturated alkene part along with a ch acid site . This allows it to participate in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .
Result of Action
It’s known that the compound has been used in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues and in vivo .
Action Environment
It’s known that the compound can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids , suggesting that its synthesis and stability may be influenced by environmental conditions such as pH and temperature.
Preparation Methods
The preparation of [Bis(sodiothio)methylene]malononitrile involves specific synthetic routes and reaction conditions. One common method includes the reaction of malononitrile with sodium sulfide under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dimethylformamide (DMF) to facilitate the process. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound .
Chemical Reactions Analysis
[Bis(sodiothio)methylene]malononitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used to synthesize conducting polymers and organic semiconductors, which are essential for developing advanced electronic devices In biology, [Bis(sodiothio)methylene]malononitrile is utilized in the study of enzyme inhibition and protein interactionsIndustrially, it is employed in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
When compared to similar compounds, [Bis(sodiothio)methylene]malononitrile stands out due to its unique molecular structure and reactivity. Similar compounds include malononitrile, dicyanomethane, and cyanoacetonitrile. While these compounds share some chemical properties, this compound offers distinct advantages in terms of its applications in material science and organic synthesis .
Properties
IUPAC Name |
disodium;2,2-dicyanoethene-1,1-dithiolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPPDQPTYJSNO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N2Na2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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